molecular formula C6H5ClOS B1586832 3-Methylthiophene-2-carbonyl chloride CAS No. 61341-26-2

3-Methylthiophene-2-carbonyl chloride

Cat. No. B1586832
CAS RN: 61341-26-2
M. Wt: 160.62 g/mol
InChI Key: AJSVPEVDFBYRCH-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carbonyl chloride (MTCC) is an organosulfur compound that is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. It is a colorless liquid with a pungent odor and is highly reactive. This compound has been used in a variety of applications due to its unique properties and its ability to form strong bonds with other molecules.

Scientific Research Applications

Electrochemical Applications

3-Methylthiophene-2-carbonyl chloride and its derivatives, such as poly(3-methylthiophene) (P3MT), have significant applications in electrochemical studies. P3MT modified electrodes have been used for the selective and sensitive determination of dopamine, indicating potential for biosensing applications (Wang, Li, Jia, & Xu, 2006). Additionally, these compounds facilitate the synthesis of conductive polyurethane films, enhancing their electrical properties (Ruckenstein & Sun, 1995).

Organic Chemistry and Synthesis

In organic synthesis, 3-methylthiophene-2-carbonyl chloride serves as a crucial intermediate. For example, it is used in the palladium-catalyzed cross-coupling with aryl/het-aryl boronic acids to synthesize thienyl ketones, which are important in pharmaceutical compounds (Rizwan, Karakaya, Zubair, & Rasool, 2022). This demonstrates its versatility in medicinal chemistry and drug development.

Electrocatalysis and Energy Storage

Poly(3-methylthiophene) derivatives have been explored for their electrocatalytic properties, such as in the reduction of acetylene at electrodes, offering insights into battery and fuel cell research (Mark, Rubinson, Krotine, Vaughn, & Goldschmidt, 2000). Additionally, they are studied for their use in supercapacitors, illustrating their potential in energy storage applications (Balducci, Bardi, Caporali, Mastragostino, & Soavi, 2004).

Environmental Monitoring

3-Methylthiophene derivatives have been used in the development of sensors for environmental monitoring. For instance, a novel Sonogel-Carbon electrode modified with 3-methylthiophene showed potential for the detection of mercury in industrial wastewater (Zejli, de Cisneros, Naranjo-Rodríguez, & Temsamani, 2006). This highlights its role in pollution control and environmental safety.

Potentiometric Applications

In potentiometry, polythiophenes like poly(3-methylthiophene) have been investigated for their response in aqueous solutions, suggesting applications in ion-selective electrodes and potentiometric sensors (Bobacka, Lewenstam, & Ivaska, 1993).

properties

IUPAC Name

3-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVPEVDFBYRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372176
Record name 3-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-2-carbonyl chloride

CAS RN

61341-26-2
Record name 3-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-thenoyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 100 ml of benzene was suspended 3.00 g (21.1 mmol) of 3-methyl-2-thiophenecarboxylic acid, oxalyl chloride [7.36 ml (84.4 mmol)] was added and the mixture was refluxed for 2 hours. After cooling, the solvent was distilled off to obtain 3.40 g of 3-methylthenoyl chloride (yield: quant.). To a solution of 1.50 g (6.23 mmol) of 4-(3-aminopropylthio)pyridine dihydrochloride and 2.61 ml (18.7 mmol) of triethylamine in 60 ml of methylene chloride, 1.20 ml (7.48 mmol) of the 3-methylthenoyl chloride was added under ice-cooling with stirring. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was washed with a saturated aqueous solution of sodium bicarbonate and water and dried, and then the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to obtain powder. The powder was washed with ether and dried to obtain 1.54 g of the desired compound (yield: 84.5%, pale yellow powder).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.36 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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